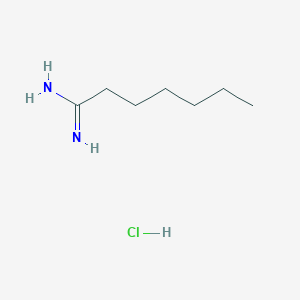

Heptanamidine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of complex bicyclic structures, akin to what might be involved in heptanamidine hydrochloride, involves intricate chemical pathways. For example, Singh and Basmadjian (1997) describe an efficient synthesis route for N-BOC-exo-2-(methoxycarbonyl)-7-azabicyclo[2.2.1]heptane, a versatile intermediate for synthesizing epibatidine and its analogs, through hydrogenation and reductive dehalogenation steps (Singh & Basmadjian, 1997). Similarly, Malpass and Cox (1999) detail a synthetic route to chloropyridyl-substituted 2-azabicyclo[2.2.1]heptanes, showcasing the adaptability of such bicyclic frameworks in chemical synthesis (Malpass & Cox, 1999).

Molecular Structure Analysis

The molecular structure of compounds related to heptanamidine hydrochloride is characterized by complex bicyclic systems. Britvin and Rumyantsev (2017) provide structural characterization of 7-azabicyclo[2.2.1]heptan-7-ium chloride, highlighting the intricacies of bridged heterocyclic nuclei (Britvin & Rumyantsev, 2017).

Chemical Reactions and Properties

The chemical behavior of heptanamidine hydrochloride-like compounds involves various reactions, as shown by the synthesis and functionalization of bicyclic structures. Denisenko et al. (2017) developed a method for synthesizing substituted 3-azabicyclo[3.2.0]heptanes, indicating the reactivity and potential transformations of such frameworks (Denisenko et al., 2017).

Physical Properties Analysis

The physical properties of compounds structurally related to heptanamidine hydrochloride, such as solubility, melting points, and crystalline structure, are crucial for their application and behavior in different environments. The study on the crystal structure of heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin–p-iodophenol by Harata et al. (1983) provides insight into the detailed arrangement of complex molecules in solid state, which could be analogous to heptanamidine hydrochloride's behavior (Harata et al., 1983).

Applications De Recherche Scientifique

Neurological Applications

Antidepressant Discovery and Neurotransmission Insights : The discovery of fluoxetine hydrochloride (Prozac), a selective serotonin-reuptake inhibitor, highlights the significance of enhancing 5-HT neurotransmission to mediate antidepressant responses, a concept that can relate to the research on other similar compounds like heptanamidine hydrochloride (Wong, Perry, & Bymaster, 2005).

Stroke Rehabilitation and Muscular Control : The effect of a serotonin antagonist on grip muscle relaxation for persons with chronic hemiparetic stroke suggests the involvement of monoaminergic brainstem pathways in muscle relaxation delays following a stroke, a study potentially relevant to understanding the effects of heptanamidine hydrochloride on similar pathways (Seo et al., 2011).

Pharmacokinetic and Pharmacodynamic Studies

Formulation and Evaluation of Buccal Patches : A study on the formulation and in-vitro evaluation of mucoadhesive buccal patches of Cyproheptadine Hydrochloride provides insights into drug delivery systems, potentially applicable to heptanamidine hydrochloride (Himabindu & Sathish, 2012).

Analytical Methods for Drug Determination : Research on HPLC and chemometric methods for the simultaneous determination of cyproheptadine hydrochloride, multivitamins, and sorbic acid, offers a framework for developing analytical methods for drugs, which can be applied to heptanamidine hydrochloride as well (El-Gindy, el-Yazby, Mostafa, & Maher, 2004).

Sensitive Immunochromatographic Assay : A study presenting a sensitive immunochromatographic assay using highly luminescent quantum dot nanobeads for the detection of Cyproheptadine Hydrochloride in animal-derived food might offer insights into detection and assay techniques applicable to heptanamidine hydrochloride (Li et al., 2020).

Miscellaneous Applications

Use in Septic Shock : A study investigating the use of Heptaminol Hydrochloride for catecholamine weaning in septic shock suggests applications in critical care settings, possibly relevant for similar compounds like heptanamidine hydrochloride (Bahloul et al., 2012).

Structural Characterization of Heterocyclic Nucleus : Research on the structural characterization of the 7-azabicyclo[2.2.1]heptan-7-ium chloride, a bridged heterocyclic nucleus found in epibatidine, might provide insights into structural and chemical properties relevant to heptanamidine hydrochloride (Britvin & Rumyantsev, 2017).

Orientations Futures

Propriétés

IUPAC Name |

heptanimidamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-2-3-4-5-6-7(8)9;/h2-6H2,1H3,(H3,8,9);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKYHMYSXBKNXTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(=N)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Heptanamidine hydrochloride | |

CAS RN |

57297-28-6 |

Source

|

| Record name | heptanimidamide hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((4-Benzylpiperidin-1-yl)(2-fluorophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2490606.png)

![4-[(1H-benzotriazol-1-ylmethyl)amino]benzoic acid](/img/structure/B2490611.png)

![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2490615.png)

![[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B2490622.png)